molecular formula C9H10O3 B14370585 2,6-Dihydroxy-3,4-dimethylbenzaldehyde CAS No. 90685-98-6

2,6-Dihydroxy-3,4-dimethylbenzaldehyde

Cat. No.: B14370585
CAS No.: 90685-98-6
M. Wt: 166.17 g/mol
InChI Key: SXPFGMGGNLHSIS-UHFFFAOYSA-N
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Description

2,6-Dihydroxy-3,4-dimethylbenzaldehyde is an organic compound with the molecular formula C₉H₁₀O₃ It is a derivative of benzaldehyde, characterized by the presence of two hydroxyl groups and two methyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dihydroxy-3,4-dimethylbenzaldehyde can be achieved through several methods. One common approach involves the hydroxylation of 3,4-dimethylbenzaldehyde. This reaction typically requires the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve the catalytic oxidation of 3,4-dimethylbenzaldehyde using metal catalysts. This method offers higher yields and efficiency, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,6-Dihydroxy-3,4-dimethylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6-Dihydroxy-3,4-dimethylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dihydroxy-3,4-dimethylbenzaldehyde involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aldehyde group can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dihydroxy-3,4-dimethylbenzaldehyde is unique due to the specific arrangement of hydroxyl and methyl groups on the benzene ring. This arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

90685-98-6

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

2,6-dihydroxy-3,4-dimethylbenzaldehyde

InChI

InChI=1S/C9H10O3/c1-5-3-8(11)7(4-10)9(12)6(5)2/h3-4,11-12H,1-2H3

InChI Key

SXPFGMGGNLHSIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)O)C=O)O

Origin of Product

United States

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